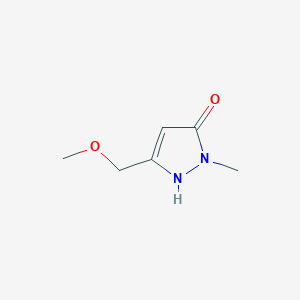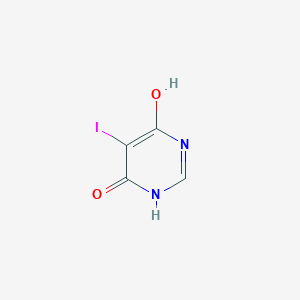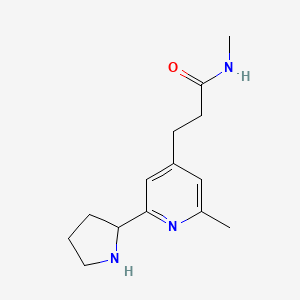
N-Methyl-3-(2-methyl-6-(pyrrolidin-2-yl)pyridin-4-yl)propanamide
概要
説明
N-Methyl-3-(2-methyl-6-(pyrrolidin-2-yl)pyridin-4-yl)propanamide is a complex organic compound featuring a pyridine ring substituted with a pyrrolidine moiety and a propanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(2-methyl-6-(pyrrolidin-2-yl)pyridin-4-yl)propanamide typically involves multi-step organic reactions. One common approach is the formation of the pyridine ring followed by the introduction of the pyrrolidine group. The final step involves the attachment of the propanamide group through amide bond formation. Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-Methyl-3-(2-methyl-6-(pyrrolidin-2-yl)pyridin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-Methyl-3-(2-methyl-6-(pyrrolidin-2-yl)pyridin-4-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Methyl-3-(2-methyl-6-(pyrrolidin-2-yl)pyridin-4-yl)propanamide involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow it to bind to various receptors or enzymes, modulating their activity. This binding can influence signaling pathways and biochemical processes within cells .
類似化合物との比較
Similar Compounds
- N-Methyl-3-(2-methyl-6-(pyrrolidin-2-yl)pyridin-4-yl)acetamide
- N-Methyl-3-(2-methyl-6-(pyrrolidin-2-yl)pyridin-4-yl)butanamide
Uniqueness
N-Methyl-3-(2-methyl-6-(pyrrolidin-2-yl)pyridin-4-yl)propanamide is unique due to its specific substitution pattern and the presence of both pyrrolidine and pyridine rings. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
N-methyl-3-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10-8-11(5-6-14(18)15-2)9-13(17-10)12-4-3-7-16-12/h8-9,12,16H,3-7H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXSMCSBONRABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCCN2)CCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


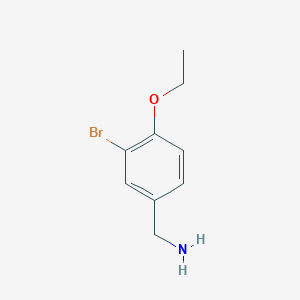
![[3-(Azetidin-3-yloxy)phenyl]methanol](/img/structure/B1400966.png)
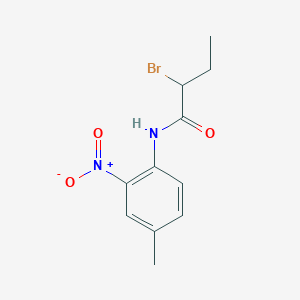
![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide](/img/structure/B1400970.png)
![2-Thia-8-azaspiro[4.5]decane](/img/structure/B1400972.png)
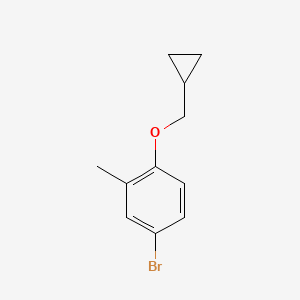
![2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400975.png)

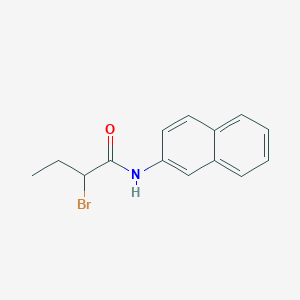
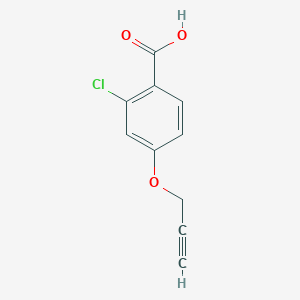
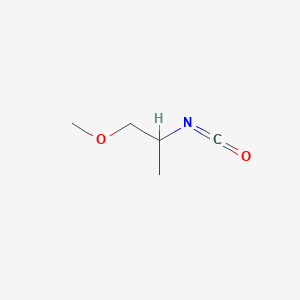
amine](/img/structure/B1400983.png)
